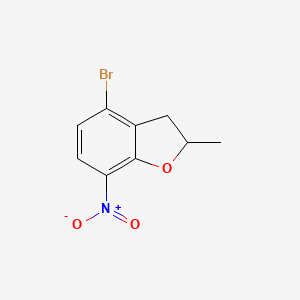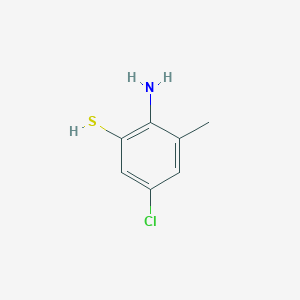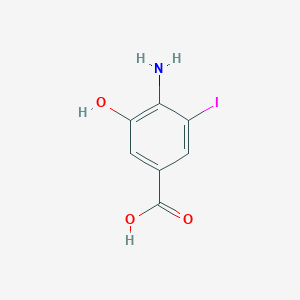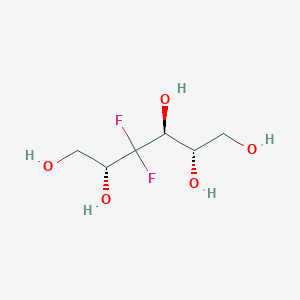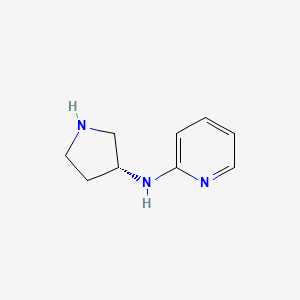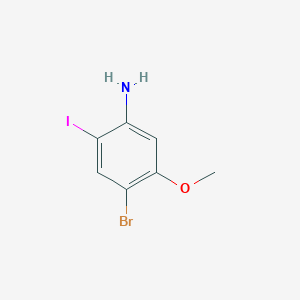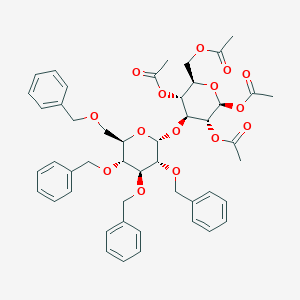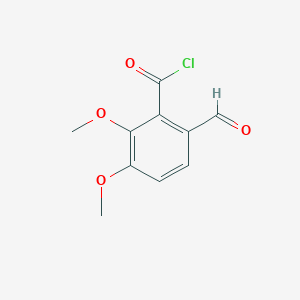
6-Formyl-2,3-dimethoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-2,3-dimethoxybenzoyl chloride: is an organic compound with the molecular formula C10H9ClO4. It is a derivative of benzoyl chloride, featuring formyl and methoxy substituents on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its reactive functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Formyl-2,3-dimethoxybenzoyl chloride typically involves the chlorination of 6-formyl-2,3-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) at room temperature. The process involves the following steps:
- Dissolve 6-formyl-2,3-dimethoxybenzoic acid in THF.
- Add a catalytic amount of N,N-Dimethylformamide (DMF) to the solution.
- Slowly add thionyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by distillation or recrystallization to obtain this compound with a high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Formyl-2,3-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et3N) or pyridine.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents such as ether or THF.
Major Products:
Nucleophilic Substitution: Amides, esters, or thioesters.
Oxidation: 6-Formyl-2,3-dimethoxybenzoic acid.
Applications De Recherche Scientifique
Chemistry: 6-Formyl-2,3-dimethoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactive functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be employed in the synthesis of enzyme inhibitors, receptor ligands, and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and sealants .
Mécanisme D'action
The mechanism of action of 6-Formyl-2,3-dimethoxybenzoyl chloride involves its reactive functional groups, which can interact with nucleophiles, oxidizing agents, and reducing agents. The formyl group can undergo nucleophilic addition reactions, while the chloride group can participate in nucleophilic substitution reactions. These interactions enable the compound to modify other molecules and form new chemical bonds .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxybenzoyl chloride: Lacks the formyl group, making it less reactive in certain nucleophilic addition reactions.
6-Formyl-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a chloride group, affecting its reactivity and applications.
2,3-Dimethoxybenzaldehyde: Lacks the chloride group, limiting its use in nucleophilic substitution reactions
Uniqueness: 6-Formyl-2,3-dimethoxybenzoyl chloride is unique due to the presence of both formyl and chloride groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in various chemical syntheses and research applications .
Propriétés
Formule moléculaire |
C10H9ClO4 |
|---|---|
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
6-formyl-2,3-dimethoxybenzoyl chloride |
InChI |
InChI=1S/C10H9ClO4/c1-14-7-4-3-6(5-12)8(10(11)13)9(7)15-2/h3-5H,1-2H3 |
Clé InChI |
NWVFVYYLNQYIDQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C=O)C(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)

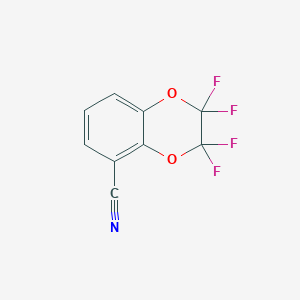


![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
